molecular formula C22H29N5O2 B11306345 N-(4-((6-methyl-2-morpholinopyrimidin-4-yl)amino)phenyl)cyclohexanecarboxamide

N-(4-((6-methyl-2-morpholinopyrimidin-4-yl)amino)phenyl)cyclohexanecarboxamide

Cat. No.: B11306345
M. Wt: 395.5 g/mol
InChI Key: TUCMSJBKRBSHGP-UHFFFAOYSA-N
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Description

N-(4-{[6-METHYL-2-(MORPHOLIN-4-YL)PYRIMIDIN-4-YL]AMINO}PHENYL)CYCLOHEXANECARBOXAMIDE is a complex organic compound that features a morpholine ring, a pyrimidine ring, and a cyclohexane carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-{[6-METHYL-2-(MORPHOLIN-4-YL)PYRIMIDIN-4-YL]AMINO}PHENYL)CYCLOHEXANECARBOXAMIDE typically involves multiple steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction involving appropriate precursors such as 2-chloro-6-methylpyrimidine and morpholine.

    Amination Reaction: The pyrimidine derivative is then subjected to an amination reaction with 4-aminophenyl cyclohexanecarboxamide under controlled conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

N-(4-{[6-METHYL-2-(MORPHOLIN-4-YL)PYRIMIDIN-4-YL]AMINO}PHENYL)CYCLOHEXANECARBOXAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions, particularly at the morpholine and pyrimidine rings, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.

Scientific Research Applications

N-(4-{[6-METHYL-2-(MORPHOLIN-4-YL)PYRIMIDIN-4-YL]AMINO}PHENYL)CYCLOHEXANECARBOXAMIDE has several

Properties

Molecular Formula

C22H29N5O2

Molecular Weight

395.5 g/mol

IUPAC Name

N-[4-[(6-methyl-2-morpholin-4-ylpyrimidin-4-yl)amino]phenyl]cyclohexanecarboxamide

InChI

InChI=1S/C22H29N5O2/c1-16-15-20(26-22(23-16)27-11-13-29-14-12-27)24-18-7-9-19(10-8-18)25-21(28)17-5-3-2-4-6-17/h7-10,15,17H,2-6,11-14H2,1H3,(H,25,28)(H,23,24,26)

InChI Key

TUCMSJBKRBSHGP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC(=N1)N2CCOCC2)NC3=CC=C(C=C3)NC(=O)C4CCCCC4

Origin of Product

United States

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